molecular formula C8H6ClNO2 B14754906 6-Chloro-5-methoxybenzo[d]isoxazole

6-Chloro-5-methoxybenzo[d]isoxazole

Cat. No.: B14754906
M. Wt: 183.59 g/mol
InChI Key: RZJRXCSLZSZNCH-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxybenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methoxybenzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the reaction of 5-chloro-2-methoxybenzohydroxamic acid with a suitable nitrile oxide precursor under controlled conditions . The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methoxybenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-5-methoxybenzo[d]isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxybenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

  • 5-Chloro-2-methoxybenzo[d]isoxazole
  • 6-Bromo-5-methoxybenzo[d]isoxazole
  • 5-Methoxybenzo[d]isoxazole

Comparison: 6-Chloro-5-methoxybenzo[d]isoxazole is unique due to the presence of both chloro and methoxy substituents on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-5-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO2/c1-11-8-2-5-4-10-12-7(5)3-6(8)9/h2-4H,1H3

InChI Key

RZJRXCSLZSZNCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NO2)Cl

Origin of Product

United States

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